

Molecular weight of tert-butyl (2-aminoethyl) (benzyl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (2-aminoethyl)
(benzyl)carbamate

Cat. No.: B123583

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An In-depth Technical Guide to **tert**-Butyl (2-aminoethyl)(benzyl)carbamate

This guide provides comprehensive technical information on **tert**-Butyl (2-aminoethyl)(benzyl)carbamate, a bifunctional organic molecule valuable in chemical synthesis. It incorporates a *tert*-butoxycarbonyl (Boc) protecting group on a secondary amine, alongside a primary amine, making it a useful building block in the development of more complex molecules, particularly in pharmaceutical and materials science research.

Chemical Properties and Data

The fundamental chemical properties of **tert**-Butyl (2-aminoethyl)(benzyl)carbamate are summarized below. This data is crucial for its application in synthesis, including reaction stoichiometry, purification, and characterization.

Property	Data	Source
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₂	[PubChem] [1]
Molecular Weight	250.34 g/mol	Calculated
IUPAC Name	tert-butyl N-(2-aminoethyl)-N-benzylcarbamate	[PubChem] [1]
CAS Number	1257585-80-0	Inferred
Canonical SMILES	CC(C) (C)OC(=O)N(CCN)CC1=CC=C C=C1	[PubChem] [1]
InChI Key	NFGJZHRLYRSRPU- UHFFFAOYSA-N	[PubChem] [1]

Note: The CAS number is inferred from supplier databases for a structurally similar compound and should be verified.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of **tert-butyl (2-aminoethyl)(benzyl)carbamate** are provided. These protocols are based on established methods for similar compounds.

Synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate

This protocol describes a two-step process involving the mono-Boc protection of N-benzylethylenediamine.

Step 1: Synthesis of N-Benzylethylenediamine (Precursor)

A common precursor, N-benzylethylenediamine, can be synthesized via reductive amination of benzaldehyde with ethylenediamine or by direct alkylation of ethylenediamine with benzyl chloride.

Step 2: Selective Boc Protection

This procedure is adapted from standard protocols for the mono-Boc protection of diamines.

- Reagents and Materials:

- N-Benzylethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (NEt₃) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, addition funnel

- Procedure:

- Dissolve N-benzylethylenediamine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) to the solution.
- Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 1-2 hours using an addition funnel.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **tert-butyl (2-aminoethyl)(benzyl)carbamate**.

Characterization Protocols

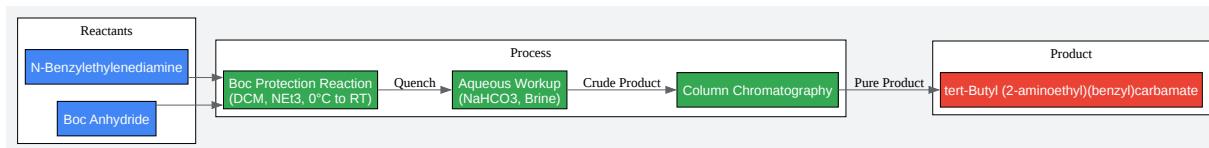
The following are general protocols for the analytical characterization of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[2]
 - ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
 - ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. A spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds are typical.[2]
- Mass Spectrometry (MS)
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
 - Analysis: Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI) to observe the protonated molecule $[\text{M}+\text{H}]^+$. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).[2]
- Infrared (IR) Spectroscopy
 - Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used.[2]

- Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} . A background spectrum should be recorded first and subtracted from the sample spectrum.[2]

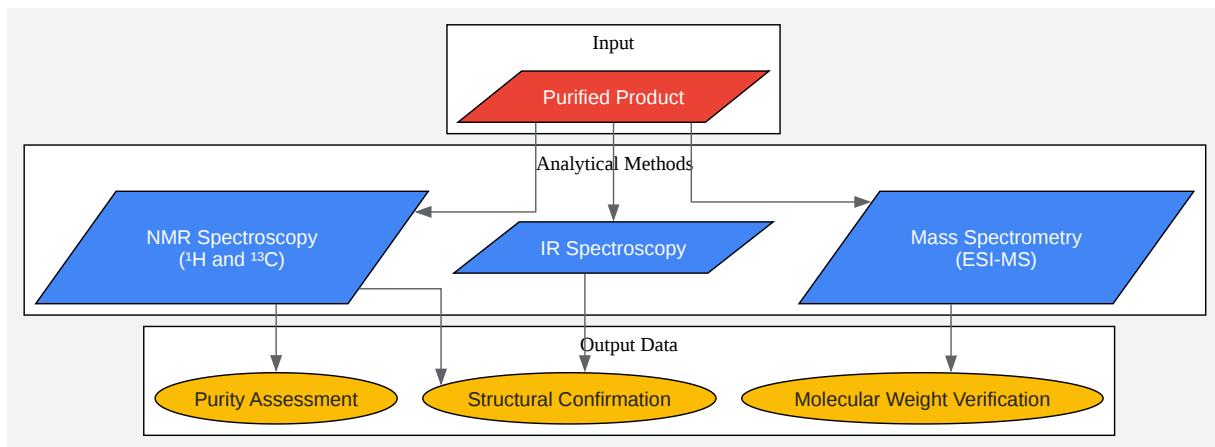
Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of **tert-butyl (2-aminoethyl)(benzyl)carbamate**.



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Caption: Synthetic workflow for **tert-butyl (2-aminoethyl)(benzyl)carbamate**.



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References

- 1. tert-Butyl (2-aminoethyl)(benzyl)carbamate | C14H22N2O2 | CID 2760958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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